molecular formula C9H7F2NO B13081986 3-(2,6-Difluoro-phenoxy)propanenitrile

3-(2,6-Difluoro-phenoxy)propanenitrile

Cat. No.: B13081986
M. Wt: 183.15 g/mol
InChI Key: UVFIWHPWONVLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol It is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,6-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2,6-difluorophenol attacks the carbon atom of the 3-chloropropanenitrile, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-phenoxy)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,6-Difluoro-phenoxy)propanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, while the nitrile group can participate in various biochemical reactions. The exact pathways and molecular interactions involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluoro-phenoxy)propanenitrile
  • 3-(2,6-Dichloro-phenoxy)propanenitrile
  • 3-(2,6-Difluoro-phenoxy)butanenitrile

Uniqueness

3-(2,6-Difluoro-phenoxy)propanenitrile is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to its analogs with different substituents .

Biological Activity

3-(2,6-Difluoro-phenoxy)propanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propanenitrile group attached to a difluorophenoxy moiety. Its molecular formula is C10_{10}H8_{8}F2_2N1_1O1_1, and it exhibits unique chemical properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenoxy group enhances the compound’s binding affinity to these targets, potentially leading to various therapeutic effects. The nitrile group may also contribute to its reactivity and interactions with other biomolecules.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacterial strains.
  • Anticancer Potential : Preliminary data suggests that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Effects :
    Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50_{50}/MIC (µg/mL)Reference
Anticancer (MCF-7)Breast Cancer Cells15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have indicated that this compound has a moderate oral bioavailability (approximately 31.8%) and a clearance rate of about 82.7 mL/h/kg following intravenous administration. Toxicological assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(2,6-difluorophenoxy)propanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2

InChI Key

UVFIWHPWONVLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.